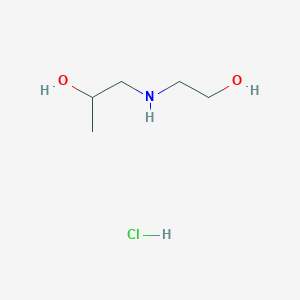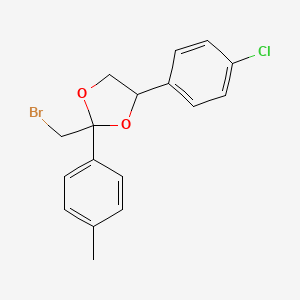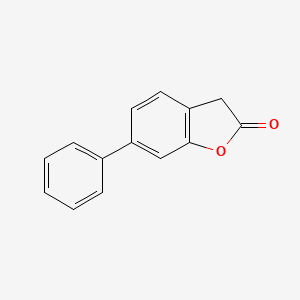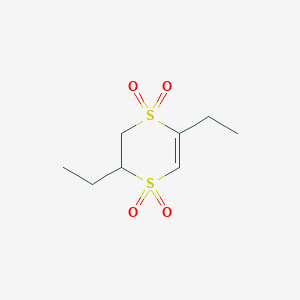![molecular formula C10H7ClF2N4O4 B14606659 2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole CAS No. 60167-91-1](/img/structure/B14606659.png)
2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, difluoromethyl, ethyl, and dinitro functional groups attached to a benzimidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole typically involves multi-step organic reactions. One common approach includes:
Nitration: Introduction of nitro groups to the benzimidazole ring through nitration reactions using concentrated nitric acid and sulfuric acid.
Alkylation: Introduction of the ethyl group via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.
Halogenation: Introduction of the chloro and difluoromethyl groups through halogenation reactions using appropriate halogenating agents such as chlorine gas and difluoromethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The presence of nitro groups can facilitate the formation of reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloro and difluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Chloro(difluoro)methyl]-4-ethyl-5-nitro-1H-benzimidazole
- 2-[Chloro(difluoro)methyl]-4-methyl-5,7-dinitro-1H-benzimidazole
- 2-[Bromo(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole
Uniqueness
2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Propiedades
Número CAS |
60167-91-1 |
|---|---|
Fórmula molecular |
C10H7ClF2N4O4 |
Peso molecular |
320.64 g/mol |
Nombre IUPAC |
2-[chloro(difluoro)methyl]-7-ethyl-4,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C10H7ClF2N4O4/c1-2-4-5(16(18)19)3-6(17(20)21)8-7(4)14-9(15-8)10(11,12)13/h3H,2H2,1H3,(H,14,15) |
Clave InChI |
LJDDNHUFNYDAOI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)






![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)



![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
